Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride

Description

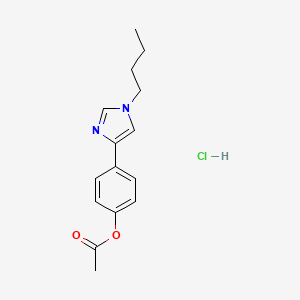

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is a synthetic imidazole derivative characterized by a butyl chain at position 1, a p-acetoxyphenyl substituent at position 4, and a hydrochloride salt formulation. This structural configuration enhances solubility and bioavailability compared to non-salt forms . Imidazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The p-acetoxyphenyl group likely contributes to enhanced target binding, while the butyl chain may improve lipophilicity and membrane permeability .

Properties

CAS No. |

40405-73-0 |

|---|---|

Molecular Formula |

C15H19ClN2O2 |

Molecular Weight |

294.77 g/mol |

IUPAC Name |

[4-(1-butylimidazol-4-yl)phenyl] acetate;hydrochloride |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-3-4-9-17-10-15(16-11-17)13-5-7-14(8-6-13)19-12(2)18;/h5-8,10-11H,3-4,9H2,1-2H3;1H |

InChI Key |

HREKPCHZCTXQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation Approach

One common method involves the reaction of imidazole with alkylating agents like tert-butyl chloroacetate or benzyl chloroacetate in the presence of a base (e.g., potassium carbonate or triethylamine). This process can be modified to introduce the p-acetoxyphenyl group.

Steps :

- Reaction Setup : Mix imidazole with p-acetoxybenzyl chloride and a base in a suitable solvent (e.g., DMF or ethyl acetate).

- Reflux Conditions : Heat the mixture under reflux for several hours to ensure complete alkylation.

- Work-Up :

- Quench the reaction with water.

- Extract the product using an organic solvent (e.g., ethyl acetate).

- Purify via recrystallization or column chromatography.

- High yields (typically 75–85%).

- Simple work-up procedure.

Cyclization via Azidoamide Pathway

This method involves forming an internal azide followed by cyclization to produce imidazolones, which can be functionalized further.

Steps :

- Azidoamide Formation : React p-acetoxyphenyl aldehyde with an azidoamide precursor under acidic conditions.

- Cyclization :

- Treat the intermediate with triphenylphosphine and acid halides.

- Cyclize using amide condensation reactions.

Yield Optimization :

Steric interactions and hydrogen bonding drive alkene conformation, ensuring high selectivity during cyclization.

Solvent-Free Synthesis

A greener approach involves solvent-free reactions, minimizing environmental impact while maintaining efficiency.

Steps :

- React powdered imidazole with p-acetoxybenzyl chloride and potassium carbonate at controlled temperatures (0–60°C).

- Isolate the intermediate ester by crystallization from water.

- Hydrolyze the ester in water at elevated temperatures (90–95°C) and treat with hydrochloric acid to obtain the hydrochloride salt.

- Reduced use of hazardous solvents.

- High purity product with minimal impurities (<0.5%).

One-Pot Multi-Step Reactions

Recent advancements have introduced one-pot methods combining multiple steps into a single reaction setup.

Steps :

- Treat vinylimino phosphorane with aromatic isocyanates to form carbodiimides.

- Add 2-aminoethanol to produce guanidine intermediates.

- Cyclize and functionalize using tosyl chloride and triethylamine.

Yields : Typically range from 68–85%.

Comparative Analysis of Methods

| Method | Key Reactants | Yield (%) | Environmental Impact | Complexity |

|---|---|---|---|---|

| N-Alkylation | Imidazole + Alkyl halides | 75–85 | Moderate | Low |

| Azidoamide Cyclization | Azidoamide + Acid halides | ~80 | High | Moderate |

| Solvent-Free Synthesis | Imidazole + p-Acetoxybenzyl chloride | ~84 | Low | Low |

| One-Pot Multi-Step | Phosphorane + Isocyanates + Aminoethanol | 68–85 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole compounds.

Scientific Research Applications

Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Pharmacological Activity

Anticancer Efficacy

Imidazole derivatives often exhibit superior anticancer activity compared to classical chemotherapeutic agents. For example:

- Podophyllotoxin-based imidazoles (e.g., compound 19i) demonstrate potent activity against MCF-7, HCT-116, and SN12C cell lines, outperforming etoposide in vitro. The introduction of an imidazole ring enhances water solubility and DNA topoisomerase (TOP) inhibition .

- Acridine-based imidazoles show IC50 values <10 μM against MCF-7, HEP-2, and COLO-205 cell lines, surpassing adriamycin in efficacy. The imidazole moiety optimizes stereochemical interactions with DNA, promoting intercalation and apoptosis .

CYP3A4 Inhibition

Imidazole derivatives are potent CYP3A4 inhibitors, but solubility limits their efficacy:

- Ketoconazole exhibits an IC50 of 0.033 μM in recombinant CYP3A4 assays but shows reduced potency (IC50 = 0.14 μM) in hepatocytes due to solubility constraints .

- However, its p-acetoxyphenyl group could increase metabolic stability, reducing CYP3A4-mediated depletion and prolonging activity .

ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles highlight critical differences (Table 1):

Table 1: ADMET Comparison of Imidazole Derivatives

Data adapted from in silico and in vitro studies . The hydrochloride salt of the target compound likely improves solubility (>50 μM), enabling higher cytoplasmic concentrations and lower IC50 values for CYP3A4 inhibition compared to non-salt derivatives . Its reduced toxicity aligns with trends observed in other imidazole derivatives, where substituent optimization minimizes off-target effects .

Structural and Functional Differences

- The butyl chain increases lipophilicity (LogP ~3.5), improving blood-brain barrier penetration compared to shorter-chain derivatives (e.g., 4-(2-chloroethyl)-imidazole hydrochloride, LogP ~1.8) .

- Salt Formulation: Hydrochloride salts generally improve aqueous solubility, contrasting with poorly soluble nor-indenoisoquinoline derivatives .

Biological Activity

Imidazole derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Imidazole, 4-(p-acetoxyphenyl)-1-butyl-, hydrochloride is one such derivative that exhibits a range of pharmacological properties. This article explores its biological activity, including antibacterial, antitumor, anti-inflammatory, and other therapeutic potentials, supported by relevant data and case studies.

Overview of Imidazole Derivatives

Imidazole is a five-membered heterocyclic compound characterized by its nitrogen-containing ring structure. Its derivatives are known for various biological activities, making them valuable in medicinal chemistry. The specific compound in focus, This compound , is synthesized through various routes and has been investigated for its therapeutic applications.

Antibacterial Activity

The antibacterial properties of imidazole derivatives are well-documented. Studies have shown that compounds similar to This compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study : Jain et al. synthesized several imidazole derivatives and evaluated their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like norfloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | 16 |

| 1b | E. coli | 32 |

Antitumor Activity

Imidazole derivatives have shown promising antitumor properties in various studies. The mechanism often involves the inhibition of key enzymes involved in tumor growth.

- Research Findings : A recent study indicated that imidazole compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Imidazole Derivative A | MCF-7 | 0.64 |

| Imidazole Derivative B | HCT116 | 0.45 |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has also been explored. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Experimental Evidence : Research has shown that certain imidazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential as anti-inflammatory agents .

The biological activity of This compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, affecting pathways critical for bacterial survival and tumor growth.

- Receptor Binding : Some compounds may bind to specific receptors involved in inflammatory responses or cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.